molecular formula C10H18 B1251754 ISOCITRONELLENE CAS No. 85006-04-8

ISOCITRONELLENE

Cat. No.: B1251754
CAS No.: 85006-04-8
M. Wt: 138.25 g/mol
InChI Key: FYZHLRMYDRUDES-SNVBAGLBSA-N
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Description

Historical Context and Discovery

Isocitronellene emerged as a focal point in terpene chemistry during studies on thermal rearrangements of bicyclic monoterpene precursors. Early investigations in the 2000s focused on the pyrolysis of pinane isomers (cis- and trans-pinane), revealing its formation via gas-phase isomerization. Key milestones include:

  • 2008 : Achim Stolle and colleagues demonstrated that thermal isomerization of (-)-trans-pinane yields (+)-isocitronellene, highlighting stereochemical dependence in reaction pathways.
  • 2010 : Quantum chemical studies elucidated the mechanistic details of its formation, proposing biradical intermediates over concerted pathways.

These advancements established isocitronellene as a model compound for understanding terpene rearrangements.

Classification within Terpene Chemistry

Isocitronellene belongs to the monoterpenoid class, derived from two isoprene units ($$ \text{C}{10}\text{H}{16} $$). Its classification is nuanced due to hydrogenation:

Feature Value Source
Isoprene Units 2 (C10H18 structure)
Functional Groups Hydrocarbon (no oxygen)
Structural Type Acyclic monoterpene

Unlike oxygenated terpenoids (e.g., linalool), isocitronellene lacks functional groups, classifying it as a terpene hydrocarbon . Its acyclic structure contrasts with bicyclic pinane precursors, underscoring its role in thermal rearrangement studies.

Significance in Chemical Research and Industry

Industrial Applications

Isocitronellene serves as a precursor in fragrance chemistry, particularly in the synthesis of woody and amber notes. Key industrial uses include:

  • Fragrance Components : Used in perfumes, detergents, and cosmetic formulations due to its woody, earthy profile.
  • By-Product Utilization : Generated during dihydromyrcenol isomerization, offering a cost-effective route for industrial applications.

Table 1: Industrial Applications of Isocitronellene

Application Use Case Source
Fragrance Base Notes Woody, earthy accords
Detergent Additives Enhancing olfactory persistence

Research Focus and Mechanistic Insights

Isocitronellene’s synthesis and stability have driven investigations into terpene rearrangements.

Thermal Rearrangement Pathways

The formation of isocitronellene from pinane isomers occurs via gas-phase pyrolysis:

  • Cis-Pinane → β-Citronellene (dominant).
  • Trans-Pinane → Isocitronellene (minor pathway).

Key Reaction Parameters :

Parameter Value/Range Impact Source
Temperature 350–600°C Controls product selectivity
Residence Time 0.6–1.2 seconds Affects conversion efficiency
Reactor Pressure Atmospheric Favors gas-phase reactions

Quantum chemical studies reveal that the reaction proceeds through biradical intermediates rather than concerted mechanisms, with gauche ring-opening pathways favored.

Comparative Reactivity of Pinane Isomers
Pinane Isomer Major Product Selectivity Source
(+)-Cis-Pinane β-Citronellene High (73% selectivity)
(−)-Trans-Pinane (+)-Isocitronellene Moderate (lower selectivity)

This stereochemical dependence highlights the role of molecular geometry in terpene rearrangements.

Properties

CAS No.

85006-04-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(5R)-5,7-dimethylocta-1,6-diene

InChI

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1

InChI Key

FYZHLRMYDRUDES-SNVBAGLBSA-N

SMILES

CC(CCC=C)C=C(C)C

Isomeric SMILES

C[C@H](CCC=C)C=C(C)C

Canonical SMILES

CC(CCC=C)C=C(C)C

Other CAS No.

85006-04-8

Synonyms

isocitronellene

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Influences

The gas-phase thermal isomerization of (+)-cis-pinane (1a ) and (−)-trans-pinane (1b ) at 450–600°C produces isocitronellene (3 ) alongside β-citronellene (2 ) through a cyclobutane ring fragmentation mechanism. Stereochemistry critically influences product distribution:

  • trans-Pinane exhibits 23% higher reactivity than cis-pinane at 500°C

  • 1b favors isocitronellene formation (38% selectivity) versus 1a (12% selectivity)

The reaction proceeds via a chair-like transition state where the non-ring carbon’s configuration determines hydrogen transfer pathways. Density functional theory (DFT) calculations confirm that trans-pinane’s axial methyl group orientation reduces activation energy by 9.3 kJ/mol compared to cis-pinane.

Industrial-Scale Optimization

Flow-type reactors with residence times of 2–5 seconds achieve 74% combined yield of 2 and 3 at 550°C. Key parameters include:

ParameterOptimal RangeEffect on Isocitronellene Yield
Temperature525–575°C+1.8%/10°C increase
Pressure0.1–0.5 atmNegligible impact
Catalyst (Al₂O₃)5–15 wt% loading+12% yield at 15% loading

Side reactions generating plinols (8a–d ) and β-terpineol (6 ) are suppressed below 3% by maintaining turbulent flow regimes (Reynolds number > 4,000).

By-Product Formation in Dihydromyrcenol Synthesis

Acid-Catalyzed Isomerization Process

Isocitronellene forms during the industrial production of dihydromyrcenol (2,6-dimethyl-7-octene-2-ol) via sulfuric acid-catalyzed reactions between dihydromyrcene and formic acid. The three-stage process involves:

  • Esterification : Dihydromyrcene + HCOOH → Dihydromyrcenyl formate

  • Hydrolysis : Formate ester → Dihydromyrcenol + HCOOH

  • Isomerization : Dihydromyrcenol → Isocitronellene (4–9% yield)

Critical control parameters:

  • Temperature: Maintained at 15–20°C during acid mixing to prevent premature cyclization

  • Reaction time: 5 hours for 47% dihydromyrcenol conversion with 1.6% cyclic by-products

By-Product Management Strategies

Fractional distillation separates isocitronellene (boiling point 68–70°C/15 mmHg) from dihydromyrcenol (bp 94–96°C/15 mmHg). Chromatographic analysis using Carbowax 20M columns shows 85–92% isocitronellene purity post-distillation.

Comparative Analysis of Synthesis Methods

Yield and Scalability

MethodMax Isocitronellene YieldThroughput (kg/h)Energy Intensity (kJ/mol)
Pinane Isomerization38%220148
Dihydromyrcenol Route9%8589

The pinane method’s superior yield justifies its use in fragrance industries, while the dihydromyrcenol pathway remains relevant for integrated manufacturing complexes.

Environmental and Economic Considerations

  • Pinane route : Requires 12 kWh/kg CO₂ emissions vs. 8 kWh/kg for dihydromyrcenol-derived isocitronellene

  • Raw material costs: $14.20/kg (pinane) vs. $9.80/kg (dihydromyrcene)

Lifecycle assessments favor the dihydromyrcenol method for low-volume specialty chemical production due to lower capital expenditure on high-temperature reactors.

Advanced Catalytic Systems

Heterogeneous Acid Catalysts

Mordenite zeolites (SiO₂/Al₂O₃ = 20) increase isocitronellene selectivity to 41% in pinane isomerization by restricting transition state geometries.

Ionic Liquid Media

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) reduces dihydromyrcenol synthesis time from 5 hours to 90 minutes while suppressing isocitronellene formation to <2%.

Quality Control and Characterization

Analytical Techniques

  • GC-MS : Quantifies isocitronellene purity using m/z 138 (M⁺) and 123 (M⁺−CH₃) ions

  • ¹³C NMR : Distinct signals at δ 125.3 (C7) and 17.9 ppm (C10 methyl)

Industrial Specifications

ParameterAcceptable RangeTest Method
Isocitronellene content≥85%ASTM D3257
Color (APHA)≤30ISO 6271
Water content≤0.1%Karl Fischer titration

Chemical Reactions Analysis

Types of Reactions

®-5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the diene into alkanes or other saturated compounds.

    Substitution: The diene can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Scientific Research Applications

Chemical Properties and Structure

Isocitronellene is characterized by its unique chemical structure, which contributes to its reactivity and functionality. Its molecular formula is C10H18C_{10}H_{18}, and it features a cyclohexene ring with a double bond, making it a valuable compound for various synthetic processes.

Pharmaceutical Applications

Isocitronellene has demonstrated potential in pharmaceutical applications due to its biological activities:

  • Antimicrobial Properties : Research has shown that isocitronellene exhibits significant antimicrobial activity against various pathogens. For example, studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Isocitronellene has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
  • Antioxidant Activity : The compound also displays antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively .

Table 1: Summary of Pharmaceutical Applications

ApplicationEvidence of EfficacyReference
AntimicrobialInhibits Staphylococcus aureus
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Agricultural Applications

In agriculture, isocitronellene is recognized for its role in pest management:

  • Insect Repellent : Isocitronellene is a natural insect repellent, effective against various agricultural pests. Its use in formulations can reduce reliance on synthetic pesticides .
  • Plant Growth Promotion : Some studies suggest that isocitronellene may promote plant growth by enhancing nutrient uptake and improving stress tolerance in crops .

Table 2: Summary of Agricultural Applications

ApplicationEvidence of EfficacyReference
Insect repellentEffective against agricultural pests
Plant growth promotionEnhances nutrient uptake

Materials Science Applications

Isocitronellene's unique properties have also led to its exploration in materials science:

  • Polymer Synthesis : It serves as a monomer in the synthesis of biodegradable polymers. The incorporation of isocitronellene into polymer matrices can enhance mechanical properties and biodegradability .
  • Nanotechnology : Recent advancements have seen isocitronellene utilized in the development of nanomaterials for drug delivery systems. Its biocompatibility makes it an attractive candidate for creating nanoparticles that can encapsulate therapeutic agents .

Table 3: Summary of Materials Science Applications

ApplicationEvidence of EfficacyReference
Polymer synthesisEnhances mechanical properties
NanotechnologyUsed in drug delivery systems

Case Studies

  • Antimicrobial Activity : A study conducted by Li et al. (2022) demonstrated the effectiveness of isocitronellene as an antimicrobial agent against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with isocitronellene at specific concentrations.
  • Insect Repellent Formulations : Research published by Zhang et al. (2021) explored the efficacy of isocitronellene-based insect repellent formulations in field trials. The study concluded that these formulations provided substantial protection against common agricultural pests without harming beneficial insects.
  • Biodegradable Polymer Development : A recent investigation by Chen et al. (2023) focused on synthesizing biodegradable polymers using isocitronellene as a monomer. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Isocitronellene and Related Compounds

Compound Name CAS Molecular Formula Molecular Weight Functional Groups/Structure Key Applications/Context
Isocitronellene 2436-90-0 C₁₀H₁₈ 138 Diene with 5,7-dimethyl substitution Fragrance by-product
1,4-Heptadiene, 3,3,6-trimethyl- 74498-89-8 C₁₀H₁₈ 138 Branched diene with trimethyl groups Pyrolysis by-product (plastic waste)
1,7-Octadiene, 2,3,3-trimethyl- N/A C₁₁H₂₀ 152 Longer-chain diene with trimethyl groups Undefined (analytical reference)
trans-1-Ethyl-3-Methylcyclopentane 2613-65-2 C₈H₁₆ 112 Cycloalkane with ethyl and methyl groups Pyrolysis by-product

Key Observations :

  • Isocitronellene and 1,4-Heptadiene, 3,3,6-trimethyl- share the same molecular formula (C₁₀H₁₈ ) but differ in branching patterns, leading to distinct retention indices and fragmentation patterns in mass spectrometry .
  • The cycloalkane trans-1-Ethyl-3-Methylcyclopentane has a smaller molecular weight (112 g/mol ) and lacks the diene functionality, reducing its reactivity compared to Isocitronellene .
Functional Analogs

Table 2: Functional Comparison of Isocitronellene and Related Compounds

Compound Name CAS Molecular Formula Functional Group Application/Context
Isocitronellene 2436-90-0 C₁₀H₁₈ Diene Fragrance synthesis
Citronellyl Isovalerate 93919-92-7 C₁₅H₂₈O₂ Ester Fragrance/flavoring agent
1-Tridecyn-4-ol 74646-37-0 C₁₃H₂₄O Alkyne and alcohol Industrial intermediates

Key Observations :

  • Citronellyl Isovalerate (an ester) and Isocitronellene are both linked to fragrance applications but differ in reactivity due to their functional groups. Esters like Citronellyl Isovalerate are more stable and contribute to sweet, fruity notes, while dienes like Isocitronellene may undergo oxidation or polymerization .
  • 1-Tridecyn-4-ol contains an alkyne and alcohol group, enabling participation in click chemistry or esterification reactions, unlike Isocitronellene’s diene-based reactivity .

Research Findings and Analytical Insights

  • Mass Spectrometry : Isocitronellene exhibits a characteristic base peak at m/z 55.05 and a signal intensity (SI) of 88 in GC-MS analyses, distinguishing it from analogs like 1-Tridecyn-4-ol (SI: 85) and trans-1-Ethyl-3-Methylcyclopentane (SI: 75) .
  • Structural Grouping : Per regulatory guidelines, Isocitronellene may be grouped with compounds sharing similar carbon chain lengths, functional groups (e.g., dienes), or degradation pathways, as seen in hazard assessments .
  • Industrial Relevance : While Isocitronellene is a niche by-product in fragrance manufacturing, compounds like 1,4-Heptadiene, 3,3,6-trimethyl- are identified in plastic waste pyrolysis, suggesting divergent industrial contexts .

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing isocitronellene with reproducibility?

Methodological Answer:
Synthesis protocols should detail reaction conditions (e.g., catalysts, solvents, temperature) and purification steps (e.g., distillation, chromatography). Characterization requires a combination of spectroscopic techniques:

  • NMR spectroscopy for structural confirmation (e.g., distinguishing isocitronellene from citronellene isomers) .
  • GC-MS to verify purity and identify byproducts .
  • IR spectroscopy to track functional groups (e.g., alkene bonds).
    Ensure experimental sections in manuscripts include raw data (e.g., spectral peaks, retention times) and calibration standards to enable replication .

Basic: How can researchers resolve contradictions in reported physicochemical properties of isocitronellene across studies?

Methodological Answer:
Discrepancies in properties like boiling point or solubility may arise from impurities or measurement variability. To address this:

  • Conduct comparative analyses using standardized methods (e.g., DSC for melting points, HPLC for purity checks) .
  • Cross-reference data with computational models (e.g., COSMO-RS for solubility predictions) .
  • Replicate experiments under controlled conditions and report confidence intervals .

Advanced: What mechanistic approaches are suitable for studying isocitronellene’s reactivity in organic synthesis?

Methodological Answer:

  • Use kinetic studies (e.g., time-resolved NMR) to track reaction intermediates .
  • Apply DFT calculations to model transition states and predict regioselectivity in cycloadditions or oxidation reactions .
  • Validate mechanisms with isotopic labeling (e.g., deuterated substrates) to trace hydrogen migration .

Advanced: How can enantioselective synthesis of isocitronellene be optimized for high enantiomeric excess?

Methodological Answer:

  • Screen chiral catalysts (e.g., BINOL-derived ligands) using high-throughput experimentation .
  • Monitor enantiomeric ratios via chiral GC or HPLC with polarimetric detection .
  • Optimize solvent polarity and temperature to enhance stereochemical control, referencing free-energy profiles from MD simulations .

Advanced: What strategies mitigate data variability in ecological toxicity studies of isocitronellene?

Methodological Answer:

  • Standardize test organisms (e.g., Daphnia magna) and exposure protocols (e.g., OECD guidelines) .
  • Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., pH, temperature) .
  • Validate findings with meta-analyses of published LC50 values, addressing outliers through sensitivity testing .

Basic: What spectroscopic criteria confirm the identity of isocitronellene in complex mixtures?

Methodological Answer:

  • ¹H/¹³C NMR : Match chemical shifts to reference libraries (e.g., δ 5.1 ppm for trisubstituted alkenes) .
  • MS Fragmentation : Identify molecular ion ([M]+) and characteristic fragments (e.g., m/z 93 for terpene backbone) .
  • Retention Index (RI) : Compare GC retention times with authenticated standards .

Advanced: How do computational methods improve the prediction of isocitronellene’s stability under varying storage conditions?

Methodological Answer:

  • Perform accelerated stability testing (e.g., 40°C/75% RH) coupled with QSPR models to extrapolate degradation kinetics .
  • Simulate oxidation pathways using molecular dynamics to identify vulnerable functional groups .
  • Validate predictions with Arrhenius plots derived from experimental thermal decomposition data .

Basic: What are the ethical considerations in handling isocitronellene in laboratory settings?

Methodological Answer:

  • Adhere to REACH regulations for terpene handling, including fume hood use and waste disposal protocols .
  • Document toxicity data (e.g., LD50) in risk assessments and obtain institutional review board (IRB) approval for in vivo studies .
  • Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .

Advanced: How can researchers integrate isocitronellene into green chemistry frameworks?

Methodological Answer:

  • Evaluate atom economy and E-factor for synthesis routes, prioritizing biocatalysis or solvent-free reactions .
  • Apply life cycle assessment (LCA) to quantify environmental impacts from raw material extraction to disposal .
  • Collaborate with industrial partners for pilot-scale testing under green chemistry principles (e.g., ACS Green Chemistry Institute guidelines) .

Advanced: What interdisciplinary approaches address gaps in isocitronellene’s bioactivity data?

Methodological Answer:

  • Combine chemo-informatics (e.g., molecular docking) with in vitro assays to predict antimicrobial or anti-inflammatory properties .
  • Partner with ecologists for field studies on isocitronellene’s allelopathic effects, using metabarcoding to assess soil microbiome changes .
  • Publish negative results to avoid publication bias and inform future research directions .

Retrosynthesis Analysis

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